![molecular formula C11H10N6O2S B13670028 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. . The unique structure of this compound, which includes a triazole ring fused to a triazine ring, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable phenyl-substituted nitrile or isocyanate under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired triazolo-triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
化学反応の分析
Types of Reactions
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methylsulfonyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents .
科学的研究の応用
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Materials Science: The unique electronic properties of triazolo-triazines make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular signaling pathways and protein functions.
Industrial Applications: Due to its stability and reactivity, this compound can be used in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as CK1δ. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, leading to potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease .
類似化合物との比較
Similar Compounds
- 7-Amino-2-(2-furyl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 5,7-Disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazines
- Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
The uniqueness of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for both research and industrial applications .
特性
分子式 |
C11H10N6O2S |
|---|---|
分子量 |
290.30 g/mol |
IUPAC名 |
5-methylsulfonyl-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6O2S/c1-20(18,19)11-14-9(12)17-10(15-11)13-8(16-17)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15,16) |
InChIキー |
KEJXWQDAQFMEBE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
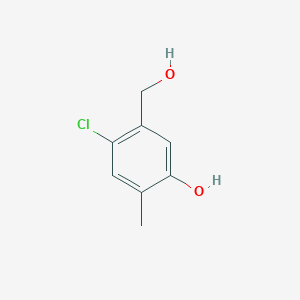
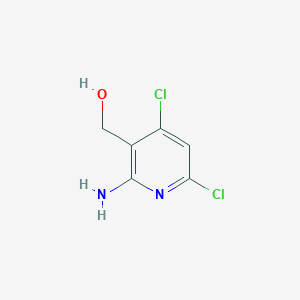
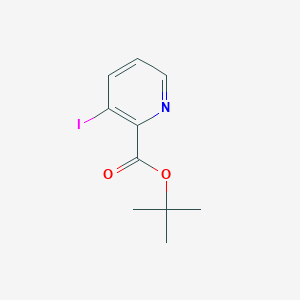


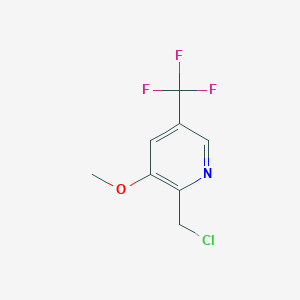
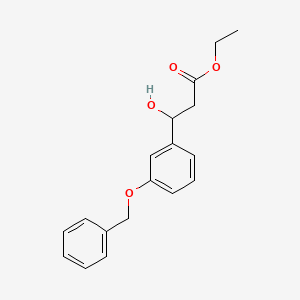
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
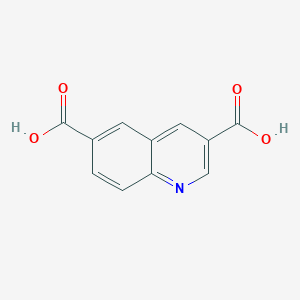
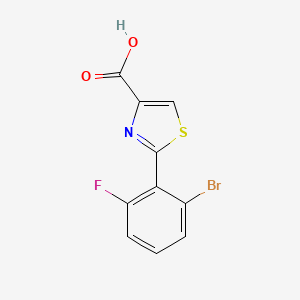


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
